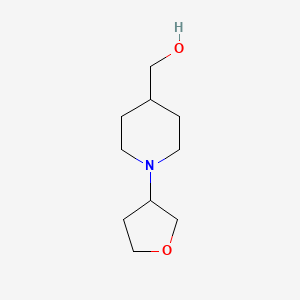
(1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methanol: is a chemical compound that features a tetrahydrofuran ring attached to a piperidine ring, which is further connected to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methanol typically involves the reaction of tetrahydrofuran derivatives with piperidine derivatives under controlled conditions. One common method includes the use of borane in tetrahydrofuran at low temperatures, followed by hydrolysis with water .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, (1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methanol is studied for its potential as a building block for bioactive molecules. It can be used in the design of enzyme inhibitors or receptor modulators .
Medicine: Its structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its versatility makes it valuable in various manufacturing processes .
Mécanisme D'action
The mechanism of action of (1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
- (Tetrahydrofuran-2-yl)methanol
- (Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate
- 1,3-thiazol-2-yl substituted benzamides
Uniqueness: (1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methanol stands out due to its unique combination of a tetrahydrofuran ring and a piperidine ring, which provides distinct chemical and biological properties. This combination allows for a wide range of modifications and applications, making it a versatile compound in various fields .
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
[1-(oxolan-3-yl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C10H19NO2/c12-7-9-1-4-11(5-2-9)10-3-6-13-8-10/h9-10,12H,1-8H2 |
Clé InChI |
RKHKSLSABQEDLG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CO)C2CCOC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Fluorophenyl)methoxy]-2,2-dimethylpropanoic acid](/img/structure/B15090155.png)
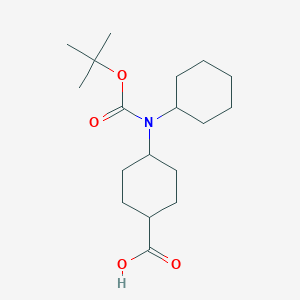
![3-[[4-(5-Chloro-2-methoxyphenyl)pyrazol-1-yl]methyl]-4-phenylpiperidine](/img/structure/B15090162.png)
![disodium;6-oxo-2-(2-phenylethyl)-2-propyl-5-[1-[3-[5-(trifluoromethyl)pyridin-2-yl]sulfonylazanidylphenyl]propyl]-3H-pyran-4-olate](/img/structure/B15090170.png)

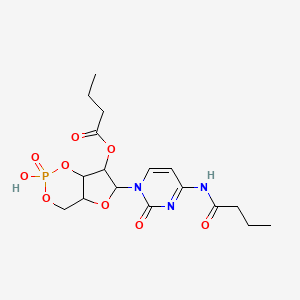
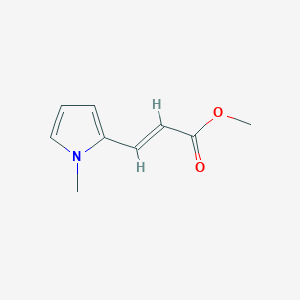

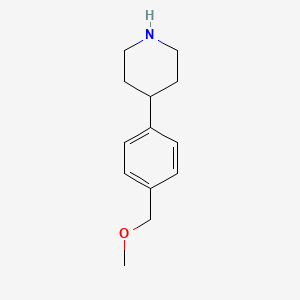
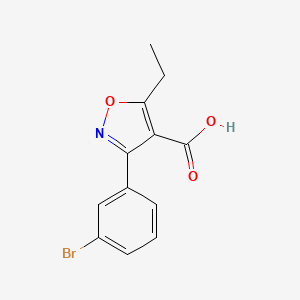
![[2-(4-Amino-2-bromo-6-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15090250.png)
![1-[4-Bromo-2-(trifluoromethyl)phenyl]-2-methylpropan-1-one](/img/structure/B15090255.png)
![N-[5-[4-[3-acetamido-4-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-ethyl-3,5-dihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B15090260.png)

